
Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzene, 1-(bromomethyl)-4-(fluoromethyl)-” is a derivative of benzene, which is a colorless, flammable liquid with a sweet odor . Benzene is one of the 20 most widely used chemicals in the United States . The compound “(1-Bromoethyl)benzene” has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The synthesis of “Benzene, 1-(bromomethyl)-4-(fluoromethyl)-” involves several steps. An improved and expedient technique for the synthesis of peptidyl-fluoromethyl ketones is described. The methodology is based on prior coupling of an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride . Another method involves transforming benzene into toluene using iodomethane and an anhydrous aluminum chloride catalyst. Then, N-Bromosuccinimide and a dibenzoyl peroxide catalyst are used to turn toluene into bromomethyl-benzene .Chemical Reactions Analysis
Benzene, an aromatic hydrocarbon, undergoes substitution reactions rather than addition reactions due to the stability provided by its conjugated pi electron system, forming a stable delocalised ring . Electrophilic substitution is the primary reaction type of benzene rings . A general mechanism for electrophilic substitution in benzene involves three primary steps: generation of the electrophile, attack of the electrophile, and deprotonation to regenerate the benzene ring .Physical And Chemical Properties Analysis
Benzene is a colorless, flammable liquid with a sweet odor . It evaporates quickly when exposed to air . Benzene is formed from natural processes, such as volcanoes and forest fires, but most people are exposed to benzene through human activities . In real benzene all the bonds are exactly the same - intermediate in length between C-C and C=C at 0.139 nm .Mécanisme D'action
Safety and Hazards
Exposure to benzene has been linked with a higher risk of cancer, particularly leukemia and other cancers of blood cells . Most benzene exposure comes from the air from a number of sources, including forest fires, auto exhaust and gasoline from fueling stations . Benzene in cigarette smoke is a major source of exposure .
Orientations Futures
Recent advances in single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been summarized . This scaffold displays versatile emission wavelength tunability via structure modification, covering the full visible light spectrum, both in the solution and solid state . Another study developed a new fluorosulfonylation reagent 1-bromoethene-1-sulfonyl fluoride . This unique reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material to enrich the SuFEx tool cabinet .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLYJJWDVUQNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

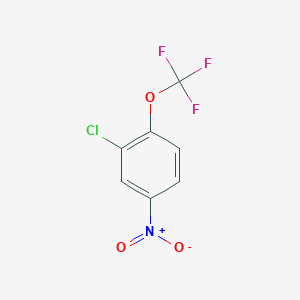
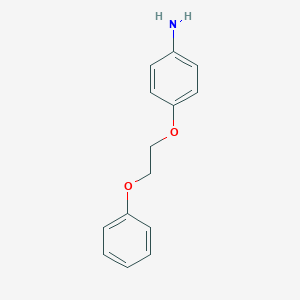
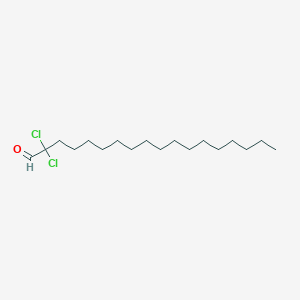
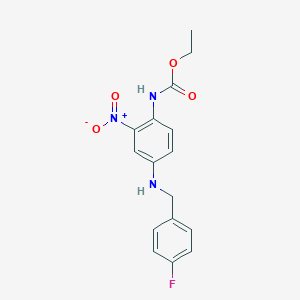
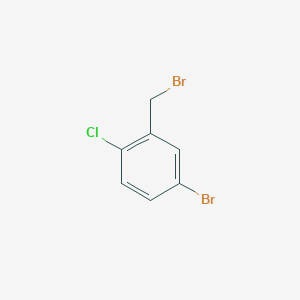
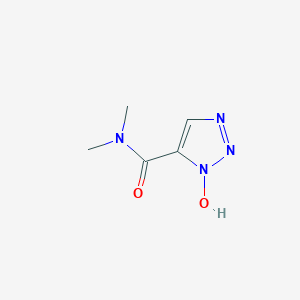

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

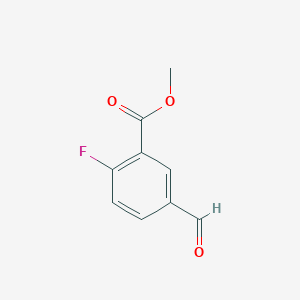

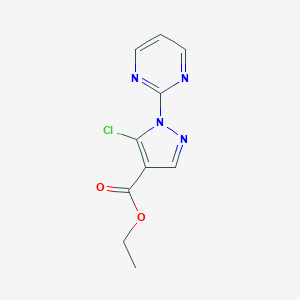

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)